
2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP has been found to have several biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide also has affinity for the α2-adrenergic receptor and the dopamine transporter. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been found to increase the release of serotonin, dopamine, and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has several biochemical and physiological effects. It has been found to increase heart rate and blood pressure, which may be due to its vasoconstrictive effects. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has also been found to increase the release of cortisol, a stress hormone. In addition, 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been found to have anxiogenic and hallucinogenic effects, which may be due to its partial agonist activity at the 5-HT2A and 5-HT2C receptors.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide is also relatively stable and can be stored for long periods of time. However, there are also limitations to using 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide in lab experiments. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been found to have low selectivity for the 5-HT2A and 5-HT2C receptors, which may limit its usefulness in studies that require high selectivity for these receptors. Additionally, 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been found to have a short half-life, which may limit its usefulness in studies that require long-term exposure to the compound.
Orientations Futures
There are several future directions for research on 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide. One direction is to study the effects of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Another direction is to investigate the potential therapeutic uses of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide, such as in the treatment of anxiety and depression. Additionally, further studies are needed to determine the long-term effects of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide on the central nervous system and cardiovascular system.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide involves the reaction of 2-chloro-N-methylacetamide with 1,1,1-trifluoro-4-phenylbut-2-ene in the presence of a base. The reaction yields 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide as a white crystalline powder with a melting point of 217-219°C. The purity of 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide can be determined by HPLC or GC-MS.
Applications De Recherche Scientifique
2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been used in several scientific research studies, including studies on the central nervous system, cardiovascular system, and immune system. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been found to have anxiogenic and hallucinogenic effects, and it has been used in studies on anxiety and depression. 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has also been used in studies on the cardiovascular system, where it has been found to have vasoconstrictive effects. Additionally, 2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide has been used in studies on the immune system, where it has been found to modulate the immune response.
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-18(12(19)9-14)11(13(15,16)17)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIKTIRIUZHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC1=CC=CC=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-(1,1,1-trifluoro-4-phenylbutan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

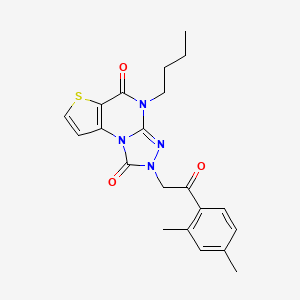
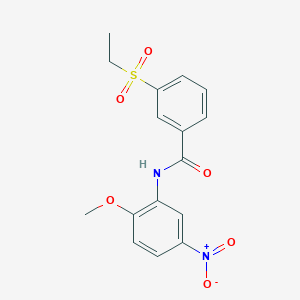
![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)
![3-Fluoro-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile](/img/structure/B2678645.png)
![Methyl 2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2678646.png)
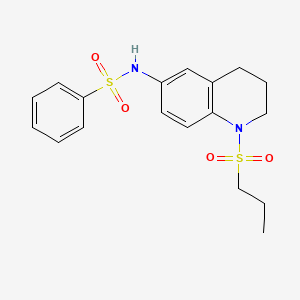
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2678651.png)
![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)
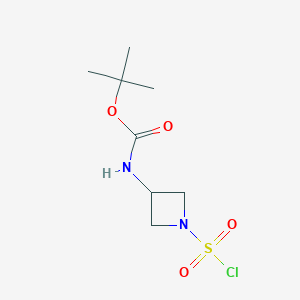
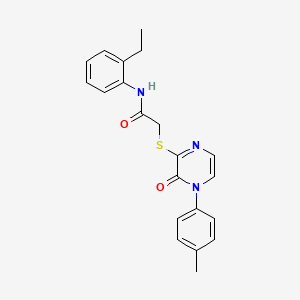
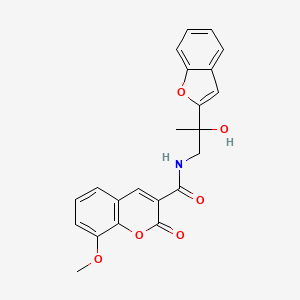
![(E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2678661.png)
![4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2678663.png)
